(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid
Overview
Description
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected piperazine moiety, and a chlorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Scientific Research Applications
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine moiety is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperazine.
Ether Formation: The protected piperazine is then reacted with 2-chloroethanol to form the ethoxy derivative.
Boronic Acid Formation: The ethoxy derivative is then coupled with 3-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
Uniqueness
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is unique due to the presence of the ethoxy linker and the chlorophenyl group, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
[3-chloro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BClN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSADKPSRPMWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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